![molecular formula C17H22N2O2 B5693135 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)
1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research to study its effects on the central nervous system. TFMPP has been found to have various biochemical and physiological effects, which have led to its use in studying the mechanism of action of other drugs.
作用机制
The mechanism of action of 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. This compound has been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its psychoactive effects. This compound has also been found to bind to various serotonin receptors, including the 5-HT1A, 5-HT2A, and 5-HT2B receptors.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. This compound has also been found to affect the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects may contribute to its psychoactive effects, including changes in mood, perception, and cognition.
实验室实验的优点和局限性
1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and obtain in pure form. This compound has also been found to have similar effects to other psychoactive drugs, which allows for comparisons to be made between different drugs. However, this compound also has several limitations for use in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. This compound also has a narrow therapeutic window, which means that small changes in dosage can have significant effects on its psychoactive effects.
未来方向
There are several future directions for the study of 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine. One direction is to investigate its effects on specific neurotransmitter systems in the brain, including the serotonin and dopamine systems. Another direction is to investigate its effects on behavior and cognition in animal models. Additionally, this compound could be used in combination with other psychoactive drugs to investigate their combined effects on the brain. Overall, this compound has the potential to be a valuable tool in the study of the central nervous system and the effects of psychoactive drugs.
合成方法
The synthesis of 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine involves the reaction of 3,5,6-trimethylbenzofuran-2-carbonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been widely used in the scientific community and has been optimized to obtain high yields of pure this compound.
科学研究应用
1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other psychoactive drugs such as MDMA and LSD. This compound has been used in animal studies to investigate its effects on behavior, neurotransmitter levels, and receptor binding. It has also been used in human studies to investigate its effects on mood, cognition, and perception.
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-(3,5,6-trimethyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-9-14-13(3)16(21-15(14)10-12(11)2)17(20)19-7-5-18(4)6-8-19/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWUVQURVWVSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

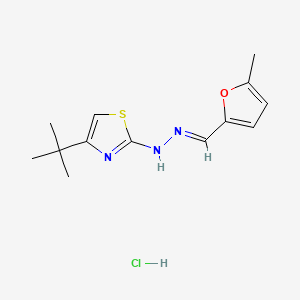
![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)

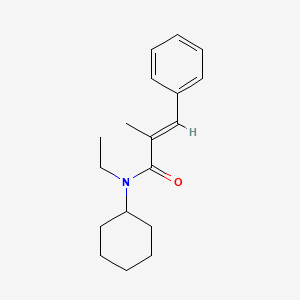
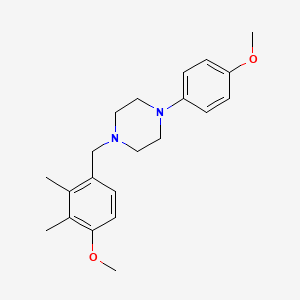
![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)
![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
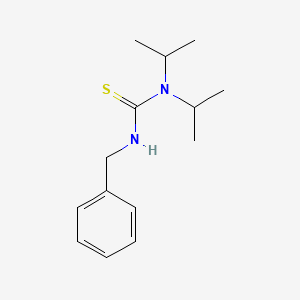
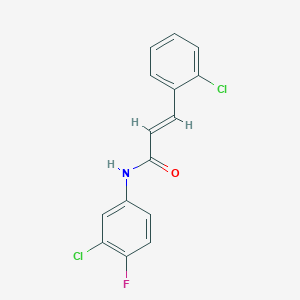
![2-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5693142.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5693146.png)